molecular formula C21H18N2O3S B14125648 1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14125648
M. Wt: 378.4 g/mol
InChI Key: BFPOGEKFEVMPNX-UHFFFAOYSA-N
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Description

1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzyl and phenyl derivatives, which undergo various reactions such as condensation, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production methods for such compounds may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo several types of chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of functional groups to less oxidized states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione include other thienopyrimidines with different substituents on the benzyl and phenyl rings.

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18N2O3S/c1-14-5-3-7-16(11-14)23-20(24)19-18(9-10-27-19)22(21(23)25)13-15-6-4-8-17(12-15)26-2/h3-12H,13H2,1-2H3

InChI Key

BFPOGEKFEVMPNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)OC

Origin of Product

United States

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